
5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The molecule also contains a cyclopropyl group, a methylthio group, and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The isoxazole ring is a five-membered ring with two non-carbon atoms (one nitrogen and one oxygen) at adjacent positions . The cyclopropyl group is a three-membered carbon ring . The methylthio group consists of a sulfur atom bonded to a methyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The isoxazole ring, for example, can participate in various reactions . The cyclopropyl group can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the isoxazole ring, the cyclopropyl group, and the methylthio group .Scientific Research Applications
Synthesis and Characterization
Research in the field of synthetic chemistry has shown a keen interest in the development of novel compounds with the isoxazole moiety due to their potential biological activities. Studies have explored efficient synthesis routes and structural characterizations of various isoxazole derivatives. For instance, the synthesis and characterization of novel isoxazole-containing sulfonamides, which demonstrated potent inhibitory properties against certain carbonic anhydrase isoforms, highlight the compound's significance in medicinal chemistry research (Altug et al., 2017). Additionally, the exploration of substituted isoxazoles and their nucleophilic chemistry demonstrates the versatility and potential of these compounds in the development of new chemical entities with possible insecticidal activity (Yu et al., 2009).
Biological Activities
The research into the biological activities of isoxazole derivatives has spanned across various domains, including antimicrobial, antifungal, and anti-inflammatory properties. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which include isoxazole moieties, have been studied for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds (Rahmouni et al., 2016). Moreover, the development of isoxazole-based polyhydroquinoline cores and their evaluation for antibacterial, antitubercular, and antimalarial activities further underscore the compound's significance in drug discovery and development processes (Sapariya et al., 2017).
Mechanism of Action
properties
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22-12-6-4-10(5-7-12)14(19)9-17-16(20)13-8-15(21-18-13)11-2-3-11/h4-8,11,14,19H,2-3,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKZPUGTSGGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

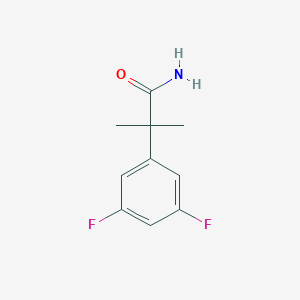
![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2695732.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2695733.png)
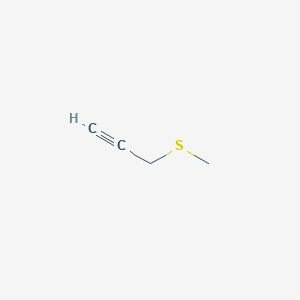
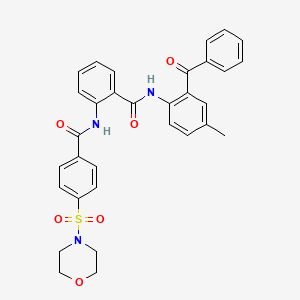
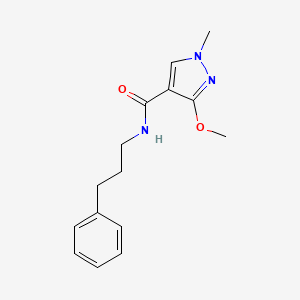
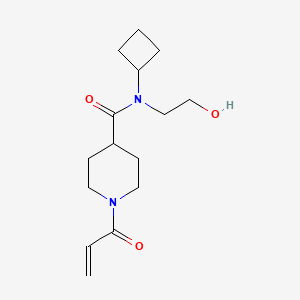
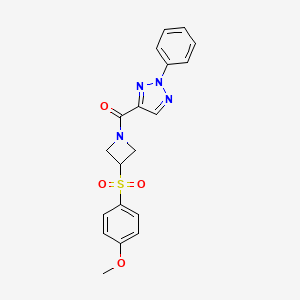
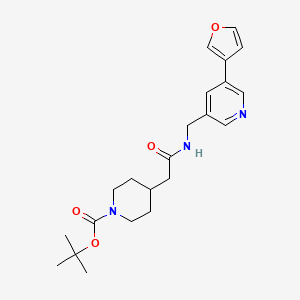
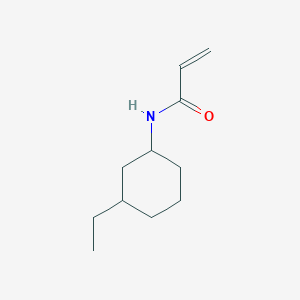
![4-[1-Methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine](/img/structure/B2695749.png)

![2-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2695751.png)